

Applications of Hexaethoxytrisilinane in Surface Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

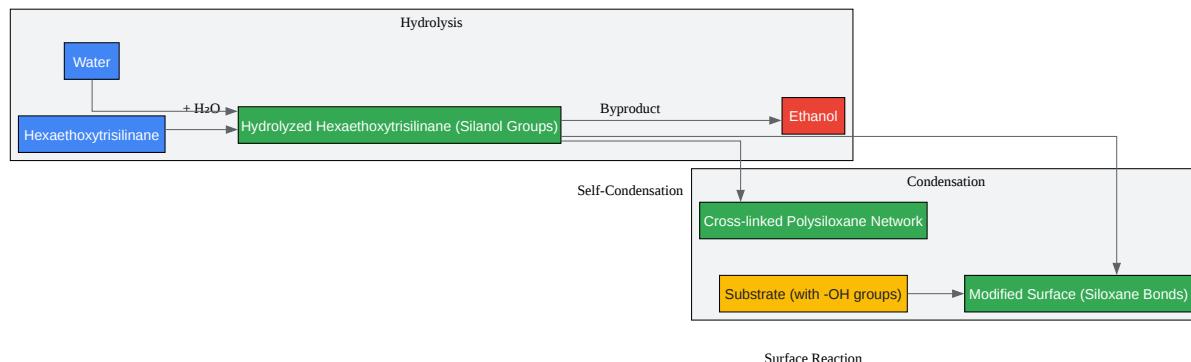
Compound Name: *1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane*

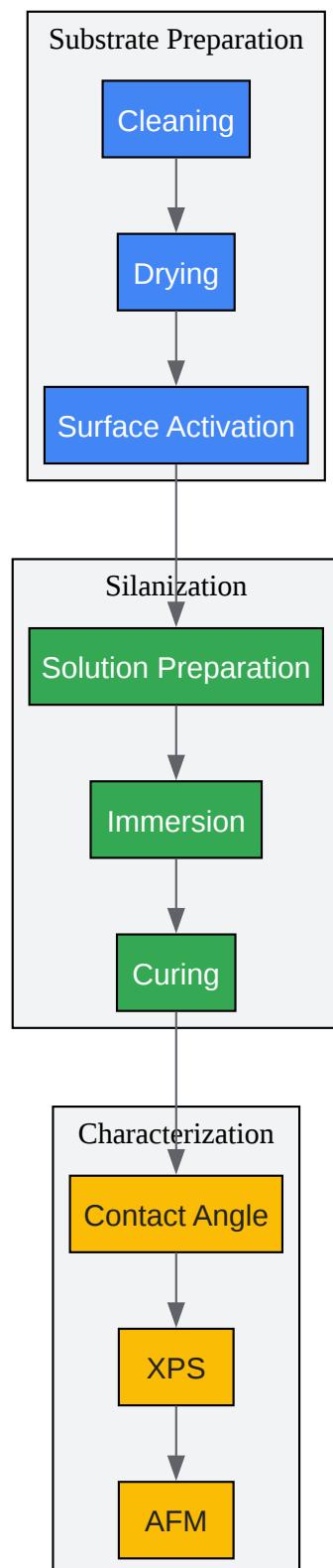
Cat. No.: *B101869*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Hexaethoxytrisilinane, also known as 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane, is a cyclic organosilane with the chemical formula $C_{15}H_{36}O_6Si_3$. Its unique cyclic structure and the presence of six hydrolyzable ethoxy groups make it a promising candidate for creating highly cross-linked and stable siloxane-based surface modifications. While still in the laboratory and customization stage of development, its potential applications span various fields, including materials science, biotechnology, and drug delivery. This document provides an overview of its potential applications and generalized protocols for its use in surface modification.


Chemical Properties:

Property	Value
CAS Number	17955-67-8
Molecular Formula	C ₁₅ H ₃₆ O ₆ Si ₃
Molecular Weight	396.70 g/mol
Appearance	Colorless to almost colorless clear liquid
Boiling Point	133 °C @ 5 mmHg
Density	~1.051 g/cm ³
Purity	>90%

Principle of Surface Modification

The surface modification process using hexaethoxytrisiloxane is based on the hydrolysis and condensation of its ethoxy groups. In the presence of water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH). These silanol groups can then condense with hydroxyl groups present on a substrate surface (e.g., glass, silica, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can self-condense with each other, leading to the formation of a highly cross-linked polysiloxane network on the surface. This process transforms the surface properties of the substrate, such as its wettability, adhesion, and biocompatibility.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Applications of Hexaethoxytrisilinane in Surface Modification: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101869#applications-of-hexaethoxytrisilinane-in-surface-modification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com